molecular formula C14H12ClNO B14345518 Phenol, 4-chloro-2-[[(4-methylphenyl)imino]methyl]- CAS No. 92290-65-8

Phenol, 4-chloro-2-[[(4-methylphenyl)imino]methyl]-

Cat. No.: B14345518
CAS No.: 92290-65-8
M. Wt: 245.70 g/mol
InChI Key: RMSIXEWBUNUTQC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-chloro-2-{(E)-[(4-methylphenyl)imino]methyl}phenol typically involves the reaction of 4-chloro-2-hydroxybenzaldehyde with 4-methylaniline under specific conditions. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, and the mixture is refluxed for several hours . The product is then purified through recrystallization.

Industrial production methods for this compound are not well-documented, but similar compounds are often synthesized using batch or continuous flow processes in chemical reactors. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-chloro-2-{(E)-[(4-methylphenyl)imino]methyl}phenol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-chloro-2-{(E)-[(4-methylphenyl)imino]methyl}phenol involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects . The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes by binding to active sites on enzymes or receptors.

Comparison with Similar Compounds

4-chloro-2-{(E)-[(4-methylphenyl)imino]methyl}phenol can be compared with similar compounds such as:

The uniqueness of 4-chloro-2-{(E)-[(4-methylphenyl)imino]methyl}phenol lies in its imino group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

92290-65-8

Molecular Formula

C14H12ClNO

Molecular Weight

245.70 g/mol

IUPAC Name

4-chloro-2-[(4-methylphenyl)iminomethyl]phenol

InChI

InChI=1S/C14H12ClNO/c1-10-2-5-13(6-3-10)16-9-11-8-12(15)4-7-14(11)17/h2-9,17H,1H3

InChI Key

RMSIXEWBUNUTQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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